

NU-7107 four times daily dosing strategy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **NU-7107**

Cat. No.: S548532

Get Quote

Frequently Asked Questions

Q1: What is the rationale behind a four-times-daily dosing schedule for DNA-PK inhibitors like NU-7026? The four-times-daily (QID) regimen is designed to maintain sufficient plasma and tumor concentrations of the drug to achieve a continuous **radiosensitization effect**. Research on the prototype compound NU-7026 found that a minimum drug exposure of **4 hours** in combination with radiation was needed for significant radiosensitization in vitro [1]. Pharmacokinetic studies in mice showed that NU-7026 undergoes **rapid plasma clearance**, largely due to extensive metabolism [1]. The QID schedule was determined through pharmacokinetic modeling to achieve the necessary drug exposure for effective radiosensitization in vivo [1].

Q2: What are the key pharmacokinetic (PK) parameters for NU-7026 and its analogue NU-7107? The table below summarizes the key PK parameters for NU-7026 and its analogue, **NU-7107**, which was modified to slow its clearance [1].

Table 1: Key Preclinical Pharmacokinetic Parameters for NU-7026 and NU-7107

Parameter	NU-7026 (5 mg/kg, i.v.)	NU-7107 (Dose not specified, i.v.)	Explanation
Plasma Clearance	0.108 L/h	4x slower than NU-7026	Indicates how quickly the body removes the drug. Slower

Parameter	NU-7026 (5 mg/kg, i.v.)	NU-7107 (Dose not specified, i.v.)	Explanation
			clearance allows for less frequent dosing [1].
Bioavailability (i.p.)	20% (at 20 mg/kg)	Information Missing	The fraction of the administered dose that reaches systemic circulation [1].
Bioavailability (p.o.)	15% (at 20 mg/kg)	Information Missing	The fraction of the administered dose that reaches systemic circulation after oral administration [1].
Major Metabolic Pathway	Multiple hydroxylations, primarily on the morpholine ring	Information Missing	Identifies the main way the body breaks down the compound, which informs structural optimization [1].

Experimental Protocols & Troubleshooting

Experiment 1: In Vitro Radiosensitization Clonogenic Assay

This protocol is used to determine the minimum drug exposure time required for radiosensitization, which is foundational for establishing the in vivo dosing schedule [1].

- **Objective:** To investigate the minimum exposure time of NU-7026 (or **NU-7107**) required in combination with radiation for a significant radiosensitization effect.
- **Cell Line:** CH1 human ovarian carcinoma cells were used as a model due to their relative radiosensitivity [1].
- **Detailed Methodology:**
 - **Seed cells** at 1,000 cells per flask and allow them to attach overnight.
 - **Treat cells** with NU-7026 (e.g., 10 μ M) or a DMSO vehicle control for 24 hours.
 - **Irradiate cells** with a Cobalt-60 (^{60}Co) source at doses of 2 Gy, 3 Gy, or 4 Gy.

- **Wash off the drug** at specific time points post-irradiation (e.g., 2h, 4h, 6h, 24h) to vary the exposure duration.
 - **Add fresh, drug-free medium** and allow colonies to grow for approximately 9 days, or until visible.
 - **Count colonies** and express survival as a percentage of the non-treated control. A significant reduction in survival in the combination group (drug + radiation) compared to radiation alone indicates radiosensitization [1].
- **Troubleshooting Guide:**
 - **Issue:** No radiosensitization observed at any time point.
 - **Solution:** Verify the drug's potency (IC50 for DNA-PK inhibition should be ~0.23 μ M for NU-7026) and ensure the drug is stable in the culture medium for the duration of exposure. Re-optimize the drug concentration and radiation dose [1].
 - **Issue:** High toxicity in drug-only control groups.
 - **Solution:** Titrate the drug concentration to find a dose that is non-toxic per se but effective in combination with radiation [1].

Experiment 2: Establishing In Vivo Dosing Schedule

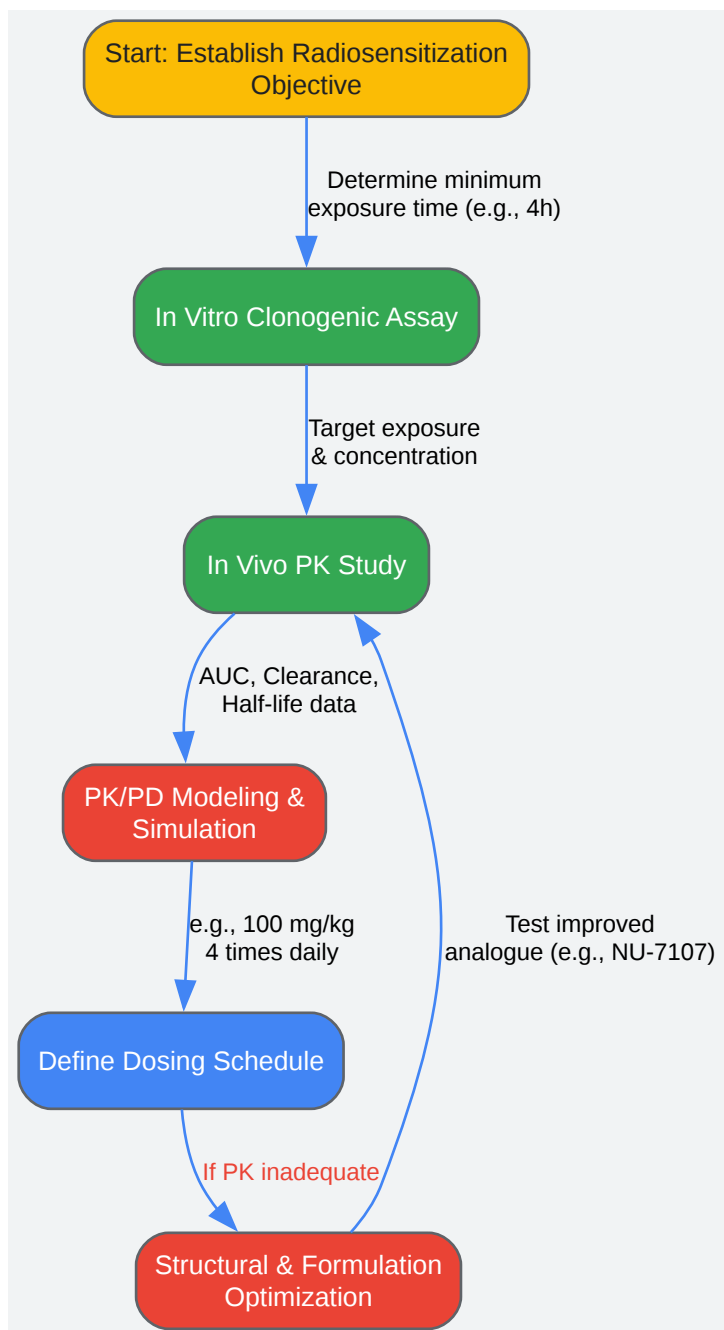
This protocol outlines the steps to determine an effective dosing regimen for in vivo studies.

- **Objective:** To determine a dosing schedule for NU-7026 that achieves the drug exposure required for radiosensitization in a mouse model.
- **Detailed Methodology:**
 - **Formulate the compound** for intraperitoneal (i.p.) injection (e.g., in 10% DMSO, 5% Tween 20 in saline) [1].
 - **Administer NU-7026** to female BALB/c mice at a specific dose (e.g., 20 mg/kg, i.p.) [1].
 - **Collect blood plasma** at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h).
 - **Analyze plasma samples** using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to determine drug concentration over time [1].
 - **Perform pharmacokinetic modeling** on the concentration-time data to calculate key parameters like Area Under the Curve (AUC), half-life ($t_{1/2}$), and clearance (CL).
 - **Simulate dosing regimens** based on the in vitro exposure time required and the calculated in vivo PK parameters. For NU-7026, modeling predicted that administration **four times per day at 100 mg/kg i.p.** was needed to maintain effective concentrations [1].
- **Troubleshooting Guide:**

- **Issue:** Rapid clearance of the compound.
- **Solution:** Synthesize structural analogues to improve metabolic stability. For example, **NU-7107**, methylated at the C-2 and C-6 positions of the morpholine ring, showed a four-fold slower plasma clearance than NU-7026 [1].
- **Issue:** Low oral or i.p. bioavailability.
- **Solution:** Explore alternative formulation strategies, such as using different solvents or drug delivery systems, to enhance absorption [1].

Experimental Workflow for Dosing Strategy

The diagram below outlines the logical workflow from in vitro experiments to the establishment of an in vivo dosing regimen.



[Click to download full resolution via product page](#)

Important Considerations for Researchers

- **Compound Specificity:** The provided data is for **NU-7026**. When working with **NU-7107**, you must empirically determine its specific pharmacokinetic profile and optimal dosing, as its clearance was intentionally designed to be slower [1].

- **Dosing Calculation:** The suggested dose of **100 mg/kg administered intraperitoneally four times daily** is a prediction from a mouse model for NU-7026. The appropriate dose and schedule for **NU-7107** or for other animal models must be validated through your own experimental PK/PD studies [1].
- **Analytical Method:** Monitoring drug concentration requires a sensitive method like **LC/MS/MS** to accurately track the parent compound and its metabolites [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]

To cite this document: Smolecule. [NU-7107 four times daily dosing strategy]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b548532#nu-7107-four-times-daily-dosing-strategy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com